![molecular formula C22H20O4 B1599957 Methyl 3,4-bis(benzyloxy)benzoate CAS No. 54544-05-7](/img/structure/B1599957.png)
Methyl 3,4-bis(benzyloxy)benzoate
Overview
Description
“Methyl 3,4-bis(benzyloxy)benzoate” is a chemical compound with the CAS Number: 54544-05-7. It has a molecular weight of 348.4 and its IUPAC name is methyl 3,4-bis(benzyloxy)benzoate . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The InChI code for “Methyl 3,4-bis(benzyloxy)benzoate” is 1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 3,4-bis(benzyloxy)benzoate” is a solid substance that is stored at room temperature . It has a molecular weight of 348.4 .Scientific Research Applications
Chemical Synthesis and Transformations
Methyl 3,4-bis(benzyloxy)benzoate has been involved in chemical synthesis and transformation studies. For instance, Gaidarzhy et al. (2020) investigated the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate in anhydrous hydrogen fluoride solution, leading to the transformation into methyl 3,4-bis(pentafluoroethoxy)benzoate under specific conditions (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Coordination Compounds and Crystal Structures
Research by Zeleňák et al. (2004) includes the preparation and characterization of zinc(II) benzoate complexes with pyridine-based ligands, highlighting the role of benzoate complexes in the formation of certain molecular structures (Zeleňák, Sabo, Massa, & Llewellyn, 2004).
Synthesis of Nucleoside Analogues
In the synthesis of purine nucleoside analogues, Hřebabecký et al. (2004) used derivatives such as (1 R ,2 R ,3 R ,4 S )-3-(Benzyloxy)-5,5-bis(hydroxymethyl)cyclohexane-1,2,4-triol, showcasing the role of such compounds in nucleoside analogue synthesis (Hřebabecký, Masojídková, & Holý, 2004).
Polymer Science
Shanmugam et al. (2008) discussed the synthesis and characterization of hydroxyl-terminated hyperbranched aromatic poly(ether-ester)s using novel monomers, including methyl 3,5-bis(4-methylolphenoxy) benzoate. This work demonstrates the utility of these compounds in developing new polymers with unique properties (Shanmugam, Sivakumar, & Nasar, 2008).
Lanthanide-based Coordination Polymers
Sivakumar et al. (2011) studied lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(benzyloxy)benzoic acid. These complexes were characterized for their photophysical properties, highlighting their potential in materials science and engineering (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Safety And Hazards
The safety information for “Methyl 3,4-bis(benzyloxy)benzoate” includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 3,4-bis(phenylmethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O4/c1-24-22(23)19-12-13-20(25-15-17-8-4-2-5-9-17)21(14-19)26-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYKXRFTRIYUJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441593 | |
Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-bis(benzyloxy)benzoate | |
CAS RN |
54544-05-7 | |
Record name | Methyl 3,4-bis(benzyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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